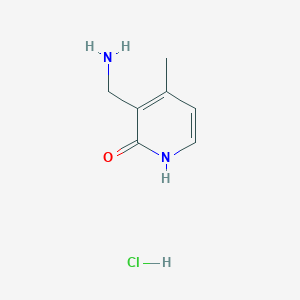

2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride” is a chemical compound that belongs to the class of 1,2,4-triazoles . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the use of starting materials such as succinic anhydride and aminoguanidine hydrochloride . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity . Two complementary pathways have been proposed for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives often involve a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring . The annular prototropic tautomerism in the prepared 1,2,4-triazoles has been studied using NMR spectroscopy and X-ray crystallography .Mécanisme D'action

While the specific mechanism of action for “2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride” is not mentioned in the retrieved papers, 1,2,4-triazole derivatives are known to exhibit various biological activities. They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Orientations Futures

The future directions for research on “2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride” and similar compounds could involve further exploration of their potential pharmaceutical applications. The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride involves the reaction of 5-amino-1H-1,2,4-triazole with chloroacetic acid in the presence of a suitable solvent and a catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the final compound.", "Starting Materials": [ "5-amino-1H-1,2,4-triazole", "Chloroacetic acid", "Solvent", "Catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 5-amino-1H-1,2,4-triazole and chloroacetic acid in a suitable solvent such as water or ethanol.", "Step 2: Add a catalyst such as sulfuric acid or phosphoric acid to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours to allow the reaction to proceed.", "Step 4: Cool the reaction mixture and filter the resulting solid product.", "Step 5: Dissolve the solid product in hydrochloric acid to obtain the hydrochloride salt of the final compound.", "Step 6: Purify the product by recrystallization or other suitable methods." ] } | |

Numéro CAS |

2648966-14-5 |

Formule moléculaire |

C4H7ClN4O2 |

Poids moléculaire |

178.6 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.